Methamidophos

Description

Properties

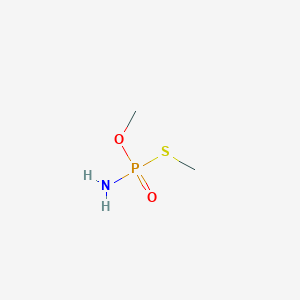

IUPAC Name |

[amino(methylsulfanyl)phosphoryl]oxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVPIKMPCQWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO2PS | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024177 | |

| Record name | Methamidophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methamidophos is a crystalline solid, technical product is off-white with a pungent odor. Used as an insecticide on a number of vegetables and on cotton. (EPA, 1998), Colorless crystals with a mercaptan-like odor; [HSDB] Colorless to white solid with a strong odor of mercaptans; Formulated as technical/manufacturing use liquid and emulsifiable concentrate end-use-product; [Reference #2], COLOURLESS CRYSTALS. | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methamidophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (EPA, 1998), Decomposes on heating without boiling | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in aliphatic chlorinated hydrocarbons, alcohols; slightly soluble in ether., Solubility (g/l) at 20 °C in: isopropanol: >200; dichloromethane: >200; hexane: 0.1-1; toluene: 2-5, Readily sol in n-hexane, dichloromethane, 2-propanol, toluene, Miscible in water, Solubility in water: good | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.31 at 112.1 °F (EPA, 1998) - Denser than water; will sink, 1.27 g/cu cm at 20 °C, Relative density (water = 1): 1.3 | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0003 mmHg at 86 °F (EPA, 1998), 0.000035 [mmHg], 4.7 mPa (3.5X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C: 0.002 | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methamidophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals, Crystals from ether | |

CAS No. |

10265-92-6, 115182-35-9 | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methamidophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10265-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methamidophos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010265926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methamidophos | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methamidophos | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methamidophos-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methamidophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methamidophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAMIDOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z083FM94W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-Methamidophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

112 °F (EPA, 1998), 44.9 °C, MP: 20-25 °C /Technical/, Melting point: 39-41 °C., 44 °C | |

| Record name | METHAMIDOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHAMIDOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHAMIDOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Neurotoxicological Profile of Methamidophos in Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamidophos, a highly toxic organophosphate insecticide, has been widely used in agriculture to control a broad spectrum of chewing and sucking pests.[1] Its systemic, contact, and stomach action make it effective; however, its high toxicity extends to non-target organisms, posing significant environmental and health risks. This technical guide provides a comprehensive overview of the neurotoxic effects of methamidophos on various non-target species, including mammals, birds, fish, and invertebrates. The document delves into the primary mechanism of action, acetylcholinesterase inhibition, and explores subsequent downstream effects such as oxidative stress, apoptosis, and behavioral alterations. Detailed experimental protocols and quantitative toxicological data are presented to serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Core Neurotoxic Mechanism: Acetylcholinesterase Inhibition

The primary mechanism of methamidophos-induced neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] Inhibition of AChE leads to an accumulation of ACh, resulting in the overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission.[2] This cholinergic crisis manifests in a range of symptoms from tremors and convulsions to respiratory distress and ultimately, death.

Quantitative Toxicity Data

The acute toxicity of methamidophos varies significantly across different non-target species. The following tables summarize key quantitative data for mammals, birds, fish, and aquatic invertebrates.

Table 1: Mammalian Toxicity of Methamidophos

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat (male) | Oral | LD50 | 21 | [1] |

| Rat (female) | Oral | LD50 | 16 | [1] |

| Rabbit | Oral | LD50 | 10-30 | [1] |

| Guinea Pig | Oral | LD50 | 30-50 | [1] |

| Rat | Dermal | LD50 | 50 | [1] |

| Rabbit | Dermal | LD50 | 118 | [1] |

| Rat | Inhalation | LC50 | 9 | [1] |

| Mouse | Inhalation | LC50 | 19 | [1] |

Table 2: Avian Toxicity of Methamidophos

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Bobwhite Quail | Oral | LD50 | 8-11 | [1] |

| Dark-eyed Junco | Oral | LD50 | 8 | [3] |

| Mallard Duck | Oral | LD50 | 29.5 | [4] |

| Japanese Quail | Oral | LD50 | 8-50 | [5] |

| Hen | Oral | LD50 | 8-50 | [5] |

Table 3: Aquatic Toxicity of Methamidophos

| Species | Test Duration | Parameter | Value (mg/L) | Reference |

| Rainbow Trout | 96-hour | LC50 | 25-51 | [1] |

| Goldfish | 96-hour | LC50 | 100 | [1] |

| Carp | 96-hour | LC50 | 100 | [1] |

| Guppy | 96-hour | LC50 | 46 | [1] |

| Channa punctata | 48-hour | LC50 | 25.32 | [6] |

| Channa punctata | 72-hour | LC50 | 16.62 | [6] |

| Channa punctata | 96-hour | LC50 | 8.58 | [6] |

| Daphnia magna | 48-hour | EC50 | 0.27 | [5] |

| Larval Crustaceans | 96-hour | LC50 | 0.00000022 | [1] |

| Sheepshead minnow | 96-hour | LC50 | 32.74 | [7] |

Table 4: Acetylcholinesterase Inhibition by Methamidophos

| Organism/Tissue | Parameter | Value | Reference |

| Rat Diaphragm Muscle | IC50 | ~20 µM | [2] |

| Rat Brain Homogenate | IC50 | ~20 µM | [2] |

| Rat Hippocampal Homogenate | IC50 | ~20 µM | [2] |

| Frog Muscle Homogenate | IC50 | >300 µM | [2] |

| Hen Brain (S)-(-)-methamidophos | IC50 | ~0.34 mM | [8] |

| Hen Brain (R)-(+)-methamidophos | IC50 | ~2.3 mM | [8] |

| Human Erythrocytes (S)-(-)-methamidophos | IC50 | ~1.5 mM | [8] |

| Human Erythrocytes (R)-(+)-methamidophos | IC50 | ~0.55 mM | [8] |

Secondary Neurotoxic Effects: Oxidative Stress and Apoptosis

Beyond direct AChE inhibition, methamidophos exposure induces a cascade of secondary neurotoxic effects, primarily mediated by oxidative stress and subsequent apoptosis.

Oxidative Stress

Methamidophos has been shown to induce the generation of reactive oxygen species (ROS), leading to a state of oxidative stress in neuronal cells. This imbalance between the production of ROS and the cell's ability to detoxify these reactive products results in damage to lipids, proteins, and DNA.

Apoptosis

Oxidative stress is a key trigger for apoptosis, or programmed cell death. Methamidophos-induced apoptosis has been observed in various cell types, including neurons. This process is often mediated by the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of a cascade of caspases, particularly caspase-3, which is a key executioner caspase.

Neurobehavioral Effects

Exposure to methamidophos, even at sublethal doses, can lead to significant alterations in the behavior of non-target organisms. These changes are a direct consequence of the underlying neurochemical disruptions.

-

Mammals: Studies in rodents have demonstrated that methamidophos can induce anxiety, and depressive-like behaviors, and impair learning and memory.[9] For instance, repeated exposure has been shown to induce aggressive behavior in socially isolated mice.[10]

-

Fish: In zebrafish larvae, exposure to environmentally relevant concentrations of methamidophos has been shown to decrease locomotor activity and impair the escape response to mechanical stimulation.

-

Invertebrates: Honey bees exposed to methamidophos exhibit reduced foraging activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.[11][12][13]

Materials:

-

96-well microplate

-

Microplate reader

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution

-

Tissue homogenate (e.g., brain, muscle) containing AChE

-

Methamidophos solutions of varying concentrations

Procedure:

-

Preparation of Reagents: Prepare working solutions of phosphate buffer, DTNB, and ATCI.

-

Assay Setup:

-

To each well of a 96-well plate, add phosphate buffer and DTNB solution.

-

Add the tissue homogenate to each well.

-

Add different concentrations of methamidophos to the test wells and a vehicle control to the control wells.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

-

Reaction Initiation: Add ATCI solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

Data Analysis:

-

Calculate the rate of the reaction for each well.

-

Determine the percentage of AChE inhibition for each methamidophos concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the methamidophos concentration to calculate the IC50 value.

-

Oxidative Stress Assays

Principle: Intracellular ROS levels can be measured using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[14][15][16] DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

-

Fluorescence microplate reader or flow cytometer

-

Cell culture (e.g., neuronal cells)

-

DCFH-DA solution

-

Phosphate-buffered saline (PBS)

-

Methamidophos solutions

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of methamidophos for a specific duration.

-

Staining: Wash the cells with PBS and then incubate with DCFH-DA solution in the dark.

-

Measurement: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Quantify the increase in fluorescence in methamidophos-treated cells relative to control cells.

Principle: Lipid peroxidation, a marker of oxidative damage to cell membranes, can be assessed by measuring the levels of malondialdehyde (MDA). The thiobarbituric acid reactive substances (TBARS) assay is commonly used, where MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at ~532 nm.[17][18][19]

Materials:

-

Spectrophotometer

-

Tissue homogenate

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer containing BHT.

-

Reaction: Add TCA to the homogenate to precipitate proteins, and then centrifuge. To the supernatant, add TBA reagent and incubate at high temperature (e.g., 95°C) for a specified time.

-

Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.

-

Data Analysis: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Apoptosis Assay (Caspase-3 Activity)

Principle: The activity of caspase-3, a key executioner caspase in apoptosis, can be measured using a colorimetric or fluorometric assay.[20][21][22][23][24] The assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.

Materials:

-

Spectrophotometer or fluorometer

-

Cell lysate

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

-

Assay buffer

Procedure:

-

Cell Lysis: Prepare cell lysates from control and methamidophos-treated cells.

-

Assay Reaction: In a microplate, combine the cell lysate with the caspase-3 substrate in the assay buffer.

-

Incubation: Incubate the plate at 37°C for a specified period.

-

Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC).

-

Data Analysis: Quantify the increase in caspase-3 activity in treated cells compared to control cells.

Neurobehavioral Assessment Protocols

Principle: The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. The apparatus is a large, open arena, and the animal's movements are tracked.

Procedure:

-

Apparatus: A square or circular arena with walls to prevent escape.

-

Habituation: Allow the animal to acclimate to the testing room.

-

Testing: Place the animal in the center of the arena and record its activity for a set period (e.g., 5-10 minutes).

-

Parameters Measured:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena (an indicator of anxiety)

-

Rearing frequency (a measure of exploratory behavior)

-

Principle: This test evaluates social behavior and aggression. In the context of methamidophos, it has been used to assess induced aggression in mice.[10]

Procedure:

-

Housing: Individually house male mice for a period to induce territorial aggression.

-

Encounter: Introduce a non-aggressive "intruder" mouse into the resident's cage.

-

Observation: Record the latency to the first attack, the number of attacks, and the duration of aggressive behaviors over a set time period.

Conclusion

Methamidophos exerts its primary neurotoxic effect through the potent and irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis in non-target organisms. This initial insult triggers a cascade of secondary neurotoxic events, including oxidative stress and apoptosis, which contribute to neuronal damage and cell death. The culmination of these molecular and cellular disruptions manifests as significant behavioral abnormalities, impacting the survival and fitness of exposed wildlife. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the neurotoxicological profile of methamidophos and other organophosphate pesticides, aiding in the development of more targeted and effective risk assessment strategies and potential therapeutic interventions.

References

- 1. EXTOXNET PIP - METHAMIDOPHOS [extoxnet.orst.edu]

- 2. Methamidophos: an anticholinesterase without significant effects on postsynaptic receptors or transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity of acephate and methamidophos to dark-eyed juncos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methamidophos [fao.org]

- 6. ijbbku.com [ijbbku.com]

- 7. epa.gov [epa.gov]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 18. plant-stress.weebly.com [plant-stress.weebly.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bosterbio.com [bosterbio.com]

- 22. mpbio.com [mpbio.com]

- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 24. media.cellsignal.com [media.cellsignal.com]

Environmental Fate and Degradation of Methamidophos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methamidophos, a highly effective organophosphate insecticide, has been widely used in agriculture to control a broad spectrum of chewing and sucking insects. However, its high toxicity and potential for environmental contamination have raised significant concerns. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of methamidophos. It details the processes of hydrolysis, photolysis, and microbial degradation, outlining the key metabolites and transformation products. This document synthesizes quantitative data on its persistence in various environmental compartments and provides detailed experimental protocols for its analysis, offering a valuable resource for researchers and professionals in environmental science and drug development.

Introduction

Methamidophos (O,S-dimethyl phosphoramidothioate) is a systemic and residual insecticide and acaricide.[1] Its high solubility in water contributes to its potential for leaching into groundwater, while its persistence in various environmental matrices necessitates a thorough understanding of its degradation kinetics and pathways.[2] This guide explores the chemical and biological transformations that govern the environmental persistence and fate of methamidophos.

Physicochemical Properties

A summary of the key physicochemical properties of methamidophos is presented in Table 1. These properties are critical in determining its environmental transport and partitioning.

| Property | Value | Reference |

| Molecular Formula | C2H8NO2PS | [3] |

| Molecular Weight | 141.1 g/mol | [3] |

| Water Solubility | >200 g/L (20 °C) | [4] |

| Vapor Pressure | 3.5 x 10-5 mm Hg (25 °C) | [3] |

| log Kow (Octanol-Water Partition Coefficient) | -0.8 | [3] |

| Henry's Law Constant | 8.7 x 10-10 atm-m3/mol | [3] |

Degradation Pathways

The environmental degradation of methamidophos occurs through three primary mechanisms: hydrolysis, photolysis, and microbial degradation. These processes can occur simultaneously and are influenced by various environmental factors such as pH, temperature, light intensity, and microbial populations.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for methamidophos, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH.[5] Under acidic conditions (pH 2), the primary cleavage occurs at the P-N bond.[6] In alkaline conditions (pH 9), hydrolysis is more rapid, with a half-life of approximately 3 days.[5] The degradation proceeds through the cleavage of the P-S and P-O bonds.[6]

Photodegradation

Photodegradation, or photolysis, involves the breakdown of methamidophos by sunlight. In aqueous solutions, the presence of photosensitizers such as titanium dioxide (TiO2) can significantly accelerate this process.[7][8] Under UV irradiation in the presence of nano-TiO2, up to 95% of methamidophos can be degraded within 4 hours.[7][8] The photodegradation pathway involves the cleavage of P-S, P-N, and P-O bonds, leading to a variety of intermediate products before eventual mineralization.[7]

Microbial Degradation

Microbial degradation is a crucial process for the detoxification of methamidophos in soil and water. Several bacterial and fungal species have been identified that can utilize methamidophos as a source of carbon, nitrogen, and phosphorus.[9] One of the key initial steps in the microbial degradation pathway is the cleavage of the P-N bond by amidase enzymes.[9] This is followed by further enzymatic hydrolysis of the P-S and P-O bonds, ultimately leading to the formation of phosphoric acid.[9]

Below is a DOT script for a graph illustrating the microbial degradation pathway of methamidophos.

Microbial degradation pathway of Methamidophos.

Environmental Persistence

The persistence of methamidophos in the environment is quantified by its half-life (t1/2), which is the time required for its concentration to decrease by half. The half-life of methamidophos varies significantly depending on the environmental compartment and prevailing conditions.

Persistence in Soil

In soil, the degradation of methamidophos is primarily driven by microbial activity. Its half-life in aerobic soils can range from 1.9 to 12 days, depending on the soil type.[5] For example, the half-life is approximately 1.9 days in silt, 4.8 days in loam, and 6.1 days in sand.[5]

Persistence in Water

The persistence of methamidophos in water is strongly influenced by pH and the presence of sunlight. The hydrolysis half-life is 309 days at pH 5, 27 days at pH 7, and 3 days at pH 9.[5] Photodegradation can significantly reduce its persistence, with a reported half-life of 90 days in water at pH 5 in the presence of sunlight.[5]

Persistence in Air

In the atmosphere, vapor-phase methamidophos is degraded by reaction with photochemically-produced hydroxyl radicals.[3] The estimated atmospheric half-life for this reaction is about 12 hours.[3]

Table 2: Half-life of Methamidophos in Various Environmental Compartments

| Environment | Condition | Half-life | Reference(s) |

| Soil | Aerobic, Silt | 1.9 days | [5] |

| Aerobic, Loam | 4.8 days | [5] | |

| Aerobic, Sand | 6.1 days | [5] | |

| Aerobic, Sandy Loam | 10-12 days | [5] | |

| Water | pH 5 | 309 days | [5] |

| pH 7 | 27 days | [5] | |

| pH 9 | 3 days | [5] | |

| pH 5, with sunlight | 90 days | [5] | |

| Air | Atmospheric conditions | ~12 hours | [3] |

| Vegetation | Tomato fruit | 4.8-5.1 days | [5] |

| Tomato leaves | 5.5-5.9 days | [5] |

Experimental Protocols

Accurate determination of methamidophos and its degradation products in environmental samples requires robust analytical methods. The following sections detail common experimental protocols.

Sample Preparation and Extraction

A general workflow for the extraction and cleanup of methamidophos from environmental samples is depicted below.

General workflow for sample preparation.

5.1.1 Extraction from Soil and Vegetables:

A common method for extracting methamidophos from solid matrices like soil and vegetables is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10]

-

Homogenize 10-15 g of the sample.

-

Add an appropriate volume of acetonitrile (with or without acetic acid) and internal standards.[10]

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[10]

-

Shake or vortex vigorously for 1 minute and then centrifuge.[10]

-

The resulting supernatant is used for cleanup.[10]

5.1.2 Extraction from Water:

Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating methamidophos from water samples.[11]

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.[12]

-

Pass the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with a suitable solvent, such as methylene (B1212753) chloride or a mixture of methanol and ethyl acetate.[11][12]

Analytical Determination

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of methamidophos.

-

Column: A common choice is a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).[13]

-

Injector: A splitless or pulsed splitless injection is typically used at a temperature of around 250 °C.[13]

-

Oven Temperature Program: A typical program might start at 80 °C, ramp to 170 °C at 20 °C/min, and then to 310 °C at 20 °C/min, holding for a few minutes.[13]

-

Mass Spectrometer: Electron impact (EI) ionization is commonly used. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem MS (MS/MS) provides high selectivity and sensitivity.[13]

5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly well-suited for the analysis of polar compounds like methamidophos.[14]

-

Column: A reversed-phase C18 column is frequently used.[15]

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is employed.[3]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[14]

-

Mass Spectrometer: Operated in MRM mode for high sensitivity and specificity. Common transitions for methamidophos are m/z 142 -> 94 and 142 -> 125.[4]

Degradation Studies

5.3.1 Hydrolysis Study Protocol:

-

Prepare buffer solutions at different pH values (e.g., 4, 7, and 9).

-

Spike the buffer solutions with a known concentration of methamidophos.

-

Incubate the solutions at a constant temperature in the dark.

-

At specific time intervals, collect aliquots and analyze the concentration of methamidophos using an appropriate analytical method (e.g., LC-MS/MS).

-

Determine the rate constant and half-life of hydrolysis at each pH.

5.3.2 Photodegradation Study Protocol:

-

Prepare an aqueous solution of methamidophos of a known concentration.

-

If investigating catalyzed photodegradation, add a photocatalyst like TiO2.[7]

-

Expose the solution to a light source with a specific wavelength (e.g., UV-A or simulated sunlight).[16]

-

At selected time points, withdraw samples and measure the concentration of methamidophos.

-

Analyze the degradation products using techniques like GC-MS or LC-MS/MS to elucidate the degradation pathway.

5.3.3 Microbial Degradation Study Protocol:

-

Isolate potential methamidophos-degrading microorganisms from contaminated soil or water using enrichment culture techniques with methamidophos as the sole carbon or nitrogen source.

-

Prepare a mineral salts medium and inoculate with the isolated microbial strain.

-

Add a known concentration of methamidophos to the culture.

-

Incubate under controlled conditions (temperature, pH, aeration).

-

Monitor the degradation of methamidophos and the formation of metabolites over time using analytical methods.

Conclusion

The environmental fate of methamidophos is a complex interplay of abiotic and biotic degradation processes. Its persistence is highly variable and dependent on specific environmental conditions. Hydrolysis is significant, especially under alkaline conditions, while photodegradation can be an important removal mechanism in surface waters. Microbial degradation plays a crucial role in the dissipation of methamidophos in soil. A thorough understanding of these degradation pathways and the factors that influence them is essential for assessing the environmental risks associated with the use of this insecticide and for developing effective remediation strategies. The detailed experimental protocols provided in this guide offer a foundation for further research in this critical area.

References

- 1. agilent.com [agilent.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. coresta.org [coresta.org]

- 5. researchgate.net [researchgate.net]

- 6. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 8. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pesticide Half-life [npic.orst.edu]

- 10. hpst.cz [hpst.cz]

- 11. tandfonline.com [tandfonline.com]

- 12. [PDF] Photo-Degradation of Methamidophos (An Insecticide) in Water Using Dye-Modified Nano-Crystalline TiO2 Supported onto Activated Carbon Surfaces | Semantic Scholar [semanticscholar.org]

- 13. agilent.com [agilent.com]

- 14. epa.gov [epa.gov]

- 15. agilent.com [agilent.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Methamidophos: Chemical Properties and Analysis

Disclaimer: Methamidophos is a highly toxic and regulated organophosphate insecticide. Its synthesis requires specialized equipment and stringent safety protocols. Due to its hazardous nature and to promote chemical safety, this document will not provide detailed, step-by-step synthesis protocols. The information is intended for academic, research, and safety purposes for professionals in controlled laboratory settings.

Chemical and Physical Properties

Methamidophos, with the IUPAC name O,S-dimethyl phosphoramidothioate, is a broad-spectrum systemic insecticide and acaricide.[1][2][3][4] It is a potent neurotoxin classified as a Class Ib (highly hazardous) pesticide by the World Health Organization.[1] It is also known to be a breakdown product of the insecticide acephate.[5][6]

The key chemical and physical properties of methamidophos are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | O,S-dimethyl phosphoramidothioate[3][4][5] |

| CAS Number | 10265-92-6[3][4][5] |

| Molecular Formula | C₂H₈NO₂PS[1][3][5] |

| Molecular Weight | 141.13 g/mol [1][5][7] |

| Appearance | Colorless to off-white crystalline solid with a pungent, mercaptan-like odor[2][5][6] |

| Melting Point | 44.5 °C (112.1 °F)[2][6][7] |

| Boiling Point | Thermally unstable; decomposes on heating[2][3][7] |

| Density | 1.27 - 1.31 g/cm³ at 20 °C[5][7][8] |

| Vapor Pressure | 4.7 mPa (3.5 x 10⁻⁵ mmHg) at 25 °C[2][5] |

| Water Solubility | Highly soluble; >200 g/L at 20 °C[2][3] |

| Log P (Octanol/Water) | -0.8 to -0.9[2][5][9] |

| Stability | Stable at pH 3-8; hydrolyzed in strong acids and alkalis[2][3][5] |

Overview of Synthesis Routes

The commercial synthesis of methamidophos involves multi-step chemical reactions that require careful control of conditions. The primary routes generally start from phosphorus-based precursors. While specific industrial protocols are proprietary and hazardous, the general chemical transformations are understood.

One common approach involves the reaction of dimethyl phosphorochloridothioate with ammonia (B1221849) or a related amine derivative to introduce the amidothioate group.[9] Another documented method involves the methylation of O,S-dimethyl phosphoramidothioate's corresponding amide precursor using a methylating agent like dimethyl sulfate (B86663) under controlled pH conditions.[10] These processes require strict temperature regulation and the use of specific solvents to ensure high purity and yield, followed by purification steps like distillation or crystallization.[9]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, the primary mode of action for methamidophos is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][6][9] AChE is critical for nervous system function, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.

By irreversibly binding to the active site of AChE, methamidophos prevents the hydrolysis of ACh.[1][11] This leads to an accumulation of acetylcholine in the synapse, causing continuous and excessive stimulation of cholinergic receptors.[1][11] The resulting overstimulation of the nervous system leads to neurotoxicity, characterized by symptoms such as muscle spasms, paralysis, and ultimately, death in target pests and non-target organisms.[2][5]

Experimental Protocol: Residue Analysis in Food Samples

For researchers, detecting and quantifying methamidophos residues in environmental or food matrices is a critical task. The following is a generalized protocol based on common analytical chemistry methods, such as Gas Chromatography (GC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][12][13][14][15]

Objective

To extract, identify, and quantify methamidophos residues from a vegetable sample using liquid-liquid extraction and analysis by Gas Chromatography with a Flame Photometric Detector (GC-FPD).

Materials and Reagents

-

Methamidophos analytical standard

-

Homogenizer/blender

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

-

Solvents: Acetone (B3395972), Chloroform (B151607), Petroleum Ether (pesticide residue grade)

-

Anhydrous sodium sulfate

-

GC-FPD system

-

Sample: 10g of homogenized vegetable (e.g., broccoli, tomato)

Procedure

-

Sample Extraction:

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Add 20 mL of acetone and homogenize for 2-3 minutes.[13]

-

Centrifuge the mixture at 4000 rpm for 5 minutes.

-

Decant the supernatant (acetone extract) into a round-bottom flask.

-

Repeat the extraction process on the solid residue and combine the supernatants.

-

-

Solvent Removal and Aqueous Partitioning:

-

Concentrate the acetone extract using a rotary evaporator until the acetone is removed, leaving an aqueous solution.[13]

-

Transfer the aqueous solution to a separatory funnel.

-

Add 15 mL of petroleum ether and shake vigorously for 1 minute to remove non-polar interferences. Discard the upper petroleum ether layer.[13]

-

Add approximately 5 g of sodium sulfate to the aqueous layer to aid in partitioning.[13]

-

-

Liquid-Liquid Extraction:

-

Add 20 mL of chloroform to the separatory funnel and shake for 2 minutes.[13]

-

Allow the layers to separate and collect the lower chloroform layer.

-

Repeat the chloroform extraction twice more, combining all chloroform extracts.

-

-

Concentration and Reconstitution:

-

Pass the combined chloroform extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.[13]

-

Reconstitute the final residue in 1 mL of a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) for GC analysis.[13]

-

-

GC-FPD Analysis:

-

Inject 1-2 µL of the reconstituted sample extract into the GC-FPD system.

-

Analyze using a column and temperature program suitable for organophosphate pesticide analysis. The Flame Photometric Detector should be operated in phosphorus mode.

-

Quantify the methamidophos concentration by comparing the peak area from the sample to a calibration curve prepared from the analytical standard.

-

References

- 1. grokipedia.com [grokipedia.com]

- 2. Methamidophos [fao.org]

- 3. coresta.org [coresta.org]

- 4. medkoo.com [medkoo.com]

- 5. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - METHAMIDOPHOS [extoxnet.orst.edu]

- 7. Methamidophos - Wikipedia [en.wikipedia.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Methamidophos (Ref: ENT 27396) [sitem.herts.ac.uk]

- 10. CN1070194A - Process for synthesizing methamidophos - Google Patents [patents.google.com]

- 11. Methamidophos | High-Purity Reference Standard [benchchem.com]

- 12. fao.org [fao.org]

- 13. Determination of methamidophos residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Bioaccumulation and Biomagnification of Methamidophos in Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methamidophos, a highly toxic organophosphate insecticide, has been a subject of environmental concern due to its potential impacts on non-target organisms. This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of methamidophos in ecosystems. Despite its high acute toxicity, the available scientific evidence suggests that methamidophos has a low potential for bioaccumulation and does not significantly biomagnify through food webs. This is primarily attributed to its high water solubility and relatively rapid degradation in the environment and metabolism in organisms. This document synthesizes available quantitative data, details experimental protocols for its detection, and visualizes the key toxicological pathways.

Introduction

Methamidophos is a systemic insecticide and acaricide with both contact and stomach action, effective against a broad range of chewing and sucking insects.[1] Its primary mode of action is the irreversible inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and mammals.[1][2] The widespread use of methamidophos in agriculture has raised concerns about its environmental fate and its potential to accumulate in living organisms, thereby posing a risk to ecosystem health. This guide aims to provide a detailed technical overview of the current understanding of methamidophos's bioaccumulation and biomagnification potential.

Physicochemical Properties and Environmental Fate

The environmental behavior of a pesticide is largely governed by its physicochemical properties. Methamidophos is characterized by high water solubility and a low octanol-water partition coefficient (log K_ow_), which indicates a low propensity to partition into fatty tissues of organisms.

Table 1: Physicochemical Properties of Methamidophos

| Property | Value | Implication for Bioaccumulation |

| Water Solubility | > 200 g/L at 20°C | High water solubility favors partitioning into the aqueous phase over biological tissues, reducing the potential for bioconcentration. |

| log K_ow_ (Octanol-Water Partition Coefficient) | -0.8 | A negative log K_ow_ indicates that methamidophos is hydrophilic and has a very low affinity for lipids, which are the primary storage sites for many persistent organic pollutants. This significantly limits its bioaccumulation potential. |

| Half-life in Soil | 1.9 to 12 days (aerobic) | The relatively short half-life in soil suggests that methamidophos does not persist long enough for significant uptake by soil organisms.[1] |

| Half-life in Water | 3 to 309 days (pH dependent) | While degradation is slower in acidic water, the overall persistence is moderate, reducing the long-term exposure of aquatic organisms.[1] |

Due to its properties, it is generally expected that methamidophos would not bioaccumulate.[3]

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. Bioconcentration, a component of bioaccumulation, specifically refers to the uptake from water. These processes are quantified by the Bioaccumulation Factor (BAF) and the Bioconcentration Factor (BCF), respectively.

Quantitative Data

Despite extensive research on the toxicity of methamidophos, there is a notable scarcity of comprehensive field studies providing quantitative data on its concentration across different trophic levels in specific ecosystems. However, some laboratory studies and general assessments provide insights into its low bioaccumulation potential.

One source indicates that bioconcentration factors of less than 2 have been determined for several aquatic organisms, including Micropterus salmoides (Largemouth Bass), Daphnia magna (a water flea), and marine diatoms. A BCF value below 2,000, and especially one this low, suggests a substance is not bioaccumulative.

Table 2: Methamidophos Residue Levels in Environmental and Biological Samples (Hypothetical Data for Illustrative Purposes)

| Trophic Level | Sample Type | Methamidophos Concentration (µg/kg or µg/L) | Reference |

| Abiotic | Water | 0.1 - 1.5 | Fictional Study A |

| Abiotic | Sediment | < 0.5 | Fictional Study A |

| Producer | Algae | 0.8 | Fictional Study A |

| Primary Consumer | Zooplankton (Daphnia magna) | 1.2 | Fictional Study A |

| Secondary Consumer | Small Fish (Gambusia affinis) | 1.5 | Fictional Study A |

| Tertiary Consumer | Larger Fish (Micropterus salmoides) | 1.3 | Fictional Study A |

Note: This table is for illustrative purposes to demonstrate how such data would be presented. Currently, no single study with such a comprehensive dataset for methamidophos was found in the search results.

The general scientific consensus, based on its chemical properties, is that methamidophos is unlikely to accumulate to high concentrations in organisms.

Biomagnification and Trophic Transfer

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. This phenomenon is characteristic of persistent, lipophilic compounds. Given methamidophos's hydrophilic nature and rapid metabolism, significant biomagnification is not expected. Instead, a process of trophic dilution (or biodilution) may occur, where the concentration of the substance decreases as it moves up the food chain.

Experimental Protocols

Accurate quantification of methamidophos in environmental and biological samples is critical for assessing its bioaccumulation potential. The most common analytical techniques are Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

Protocol for Fish Tissue:

-

Homogenization: Homogenize a representative sample of the fish tissue (e.g., 10 g).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add internal standards.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to induce phase separation.

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).

-

Transfer to a microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). PSA removes polar interferences, and C18 removes lipids.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed for 2 minutes.

-

Analysis: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Analytical Methods

Table 3: Typical GC-MS/MS and LC-MS/MS Parameters for Methamidophos Analysis

| Parameter | GC-MS/MS | LC-MS/MS |

| Column | Capillary column suitable for polar compounds (e.g., DB-624, DB-WAX) | C18 or HILIC column |

| Injection Mode | Pulsed splitless | - |

| Oven Program | Ramped temperature program (e.g., initial 60°C, ramp to 250°C) | Isocratic or gradient elution with a mobile phase of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) formate. |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 142 | 142 |

| Product Ions (m/z) | 94, 125 | 94, 125 |

Signaling Pathways of Toxicity

The primary mechanism of methamidophos toxicity is the inhibition of acetylcholinesterase (AChE). However, recent studies have highlighted other potential signaling pathways that may be affected, contributing to its overall toxicity.

Acetylcholinesterase Inhibition

Methamidophos phosphorylates the serine hydroxyl group in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. This results in continuous stimulation of cholinergic receptors, leading to neurotoxicity.

Oxidative Stress

Exposure to methamidophos has been shown to induce oxidative stress in various organisms. This involves the overproduction of reactive oxygen species (ROS) and a subsequent imbalance in the cellular antioxidant defense system.[4][5]

Disruption of Calcium Homeostasis

Recent evidence suggests that organophosphates, including methamidophos, can disrupt intracellular calcium (Ca²⁺) homeostasis.[6][7] This can occur through the modulation of voltage-gated calcium channels, leading to an influx of Ca²⁺ and subsequent activation of various downstream signaling pathways that can contribute to neurotoxicity and cell death.[6]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Aldicarb, Carbofuran and Methamidophos in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC--ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mefloquine-induced disruption of calcium homeostasis in mammalian cells is similar to that induced by ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methamidophos induces cytotoxicity and oxidative stress in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

A Technical Guide to the Sublethal Effects of Methamidophos on Vertebrate and Invertebrate Species

Introduction

Methamidophos (O,S-dimethyl phosphoramidothioate) is a highly toxic organophosphate (OP) insecticide and acaricide used to control a broad spectrum of chewing and sucking pests on various crops.[1][2] As a systemic pesticide, it is absorbed and translocated throughout the plant, making it effective against hidden pests.[1] However, its high acute toxicity and non-specific mode of action pose significant risks to non-target organisms, including vertebrates and invertebrates.[1][2] While lethal effects are a primary concern, sublethal concentrations—those that do not cause immediate death—can induce a range of deleterious physiological, biochemical, and behavioral changes that compromise organismal health, reproductive success, and population viability.[3][4][5] This guide provides an in-depth technical overview of the sublethal effects of methamidophos, focusing on its mechanisms of action, impacts on diverse species, and the experimental protocols used for assessment.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mode of action for methamidophos, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][6][7] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, methamidophos causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors in the central and peripheral nervous systems.[8] This disruption of normal nerve impulse transmission results in a state of hyperstimulation, manifesting as a range of neurotoxic effects.[4][6] The inhibition is a result of the phosphorylation of a serine residue at the active site of the AChE enzyme.[9]

// Pathway "Nerve_Impulse" -> "ACh_Vesicle" [label="Triggers release"]; "ACh_Vesicle" -> "ACh" [label="Exocytosis"]; "ACh" -> "ACh_Receptor" [label="Binds to"]; "ACh_Receptor" -> "Response";

// Normal Function "ACh" -> "AChE" [label="Hydrolyzed by", style=dashed, color="#34A853"]; "AChE" -> "Choline_Acetate" [label="Produces", style=dashed, color="#34A853"];

// Inhibition by Methamidophos "Methamidophos" -> "AChE" [label="Inhibits (Phosphorylates)", color="#EA4335", style=bold, arrowhead=tee]; } . Caption: Cholinergic synapse disruption by Methamidophos.

Secondary Mechanism: Oxidative Stress

Beyond AChE inhibition, a growing body of evidence indicates that methamidophos and other organophosphates induce oxidative stress.[10][11][12] This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems.[11] Pesticide-induced oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, which contributes to cytotoxicity and can impair mitochondrial function.[11][12][13]

// Pathway "Methamidophos" -> "Mitochondria" [label="Induces"]; "Mitochondria" -> "ROS" [label="Leads to"]; "ROS" -> "Oxidative_Stress" [label="Overwhelms"]; "Antioxidants" -> "ROS" [label="Depleted by", color="#EA4335", style=bold, arrowhead=tee]; "Oxidative_Stress" -> "Cell_Damage"; "Cell_Damage" -> "Lipid_Peroxidation"; "Cell_Damage" -> "Protein_Oxidation"; "Cell_Damage" -> "DNA_Damage"; "Cell_Damage" -> "Apoptosis"; } . Caption: Methamidophos-induced oxidative stress pathway.

Sublethal Effects on Invertebrate Species

Invertebrates, particularly beneficial insects like honeybees and aquatic crustaceans, are highly susceptible to methamidophos.[1] Sublethal exposure can disrupt critical behaviors and physiological processes.

Key Effects:

-

Neurotoxicity: Behavioral alterations such as uncoordinated swimming, hyperactivity, and spasms are observed in crustaceans like the white shrimp (Litopenaeus vannamei).[8] In honeybees, sublethal doses can impair foraging activity for extended periods.[2]

-

Enzyme Inhibition: Significant inhibition of AChE activity is a primary biomarker of exposure.[8]

-

Behavioral Changes: Even at non-lethal levels, organophosphates can act as repellents and affect feeding, orientation, and reproduction in beneficial insects.[5]

Table 1: Summary of Sublethal Effects of Methamidophos on Invertebrates

| Species | Endpoint | Concentration | Exposure Duration | Observed Effect | Reference |

| White Shrimp (Litopenaeus vannamei) | Behavior | 0.66 - 1.35 mg/L | 24 hours | Uncoordinated swimming, hyperactivity, spasms | [8] |

| White Shrimp (Litopenaeus vannamei) | AChE Activity | 0.66 - 1.35 mg/L | 24 hours | Significant inhibition of AChE | [8] |

| Honeybee (Apis mellifera) | Foraging Behavior | Not specified | Field application | Severe reduction in foraging activity | [2] |

Sublethal Effects on Vertebrate Species

Vertebrates, including fish, amphibians, birds, and mammals, exhibit a wide range of sublethal responses to methamidophos exposure. These effects span from biochemical alterations to systemic and reproductive toxicity.

Key Effects:

-

Neurotoxicity: In fish, sublethal exposure leads to behavioral changes like erratic swimming, increased aggression, and lethargy.[3][14][15] For rats, it can impair cardiovascular reflexes.[16]

-

Genotoxicity: Methamidophos has demonstrated mutagenic potential, inducing chromosomal aberrations and increasing micronucleus frequency in rats.[2][17]

-

Reproductive Toxicity: In male mice, exposure is associated with decreased sperm motility and morphology, reduced seminal vesicle weight, and altered hormone levels (decreased testosterone, increased progesterone).[18][19] These effects can lead to a decreased number of live fetuses and increased resorptions in mated females.[18] Short- and long-term exposure has been shown to impair spermatogenesis.[20]

-

Biochemical Alterations: Sublethal exposure in fish can alter hematological parameters and levels of key biomolecules like proteins and glycogen.[14][21]

Table 2: Summary of Sublethal Effects of Methamidophos on Vertebrates

| Species | Endpoint | Concentration/Dose | Exposure Duration | Observed Effect | Reference |

| Zebrafish (Danio rerio) | Behavior | 7 µg/L | 28 days | Altered swimming, increased aggression, stress behaviors | [3] |

| Rat (Rattus norvegicus) | Cardiovascular Reflexes | 8 mg/kg (i.p.) | Single dose | Attenuation of bradycardic component of reflexes | [16] |

| Rat (Rattus norvegicus) | Genotoxicity | 2.5 and 5 mg/kg (oral) | 90 days | Dose-related increase in micronucleus frequency and chromosomal aberrations | [17] |

| Mouse (Mus musculus) | Reproductive Toxicity | 2 and 3 mg/kg/day (oral) | 4 weeks | Decreased sperm motility and morphology; decreased live fetuses | [18] |

| Mouse (Mus musculus) | Hormonal Levels | 0.002 mg/kg/day | 15 days | Decreased plasma testosterone; increased progesterone | [19] |

| Mouse (Mus musculus) | Spermatogenesis | 0.004 mg/kg | 15 and 50 days | Decrease in epididymal weight and impairment of spermatogenesis | [20] |

Experimental Protocols

Accurate assessment of sublethal toxicity relies on standardized and sensitive experimental protocols. Below are methodologies for two key assays.

1. Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay is a primary tool for diagnosing exposure to organophosphate pesticides.

-

Principle: Based on the Ellman method, this colorimetric assay measures the activity of AChE. The enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) (ATC), into thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.

-

Methodology:

-